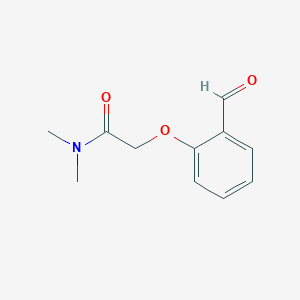

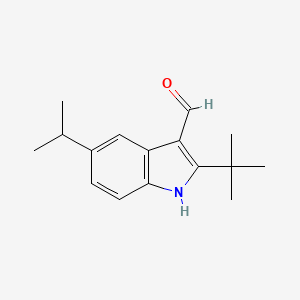

![molecular formula C16H15NO4S2 B2810837 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-92-1](/img/structure/B2810837.png)

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

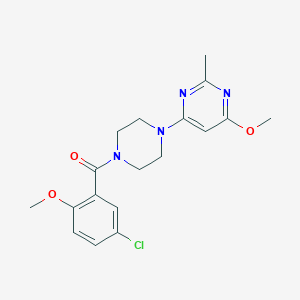

The compound “1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule that contains a thiophene ring, a piperidine ring, and an isobenzofuran ring . Thiophene is a five-membered aromatic ring with one sulfur atom . Piperidine is a six-membered ring with one nitrogen atom, and isobenzofuran is a fused ring system consisting of a benzene ring and a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and isobenzofuran rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

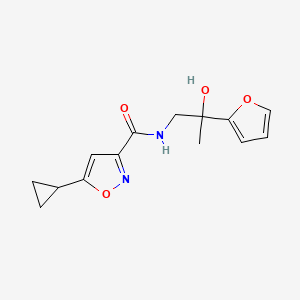

Therapeutic Applications

Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

Anti-Inflammatory Agent

Compounds with a thiophene nucleus have been shown to act as anti-inflammatory agents . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Anti-Psychotic Applications

Thiophene-based compounds have also been reported to have anti-psychotic properties . This could potentially make our compound useful in the treatment of various psychiatric disorders.

Anti-Arrhythmic Applications

Another potential application of thiophene-based compounds is their use as anti-arrhythmic agents . This suggests that our compound could potentially be used in the treatment of arrhythmias.

Anti-Anxiety Applications

Thiophene-based compounds have also been reported to have anti-anxiety properties . This could potentially make our compound useful in the treatment of anxiety disorders.

Anti-Fungal Applications

Thiophene-based compounds have been reported to have anti-fungal properties . This suggests that our compound could potentially be used in the treatment of fungal infections.

Anti-Cancer Applications

Thiophene-based compounds have been reported to have anti-cancer properties . This suggests that our compound could potentially be used in the treatment of various types of cancer.

Anti-Microbial Applications

Finally, thiophene-based compounds have been reported to have anti-microbial properties . This suggests that our compound could potentially be used in the treatment of various microbial infections.

Mecanismo De Acción

Target of Action

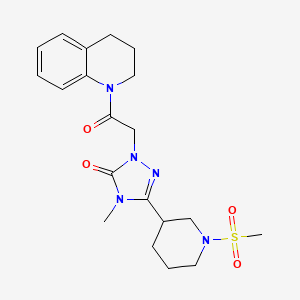

The primary target of this compound is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread, making it a significant target for cancer therapy .

Mode of Action

The compound interacts with LOX by inhibiting its enzymatic activity . LOX is secreted as a catalytically inactive pro-protein, which is cleaved to an active enzyme by proteases such as procollagen C-proteinase . The compound’s interaction with LOX prevents the cross-linking of collagens and elastin in the extracellular matrix .

Biochemical Pathways

The inhibition of LOX affects the biochemical pathways involved in the formation of the extracellular matrix . This disruption can lead to changes in the tumor microenvironment, affecting tumor growth and metastasis .

Result of Action

The inhibition of LOX by the compound can lead to a decrease in tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin, the compound disrupts the extracellular matrix, which can inhibit the ability of cancer cells to proliferate and metastasize .

Safety and Hazards

Direcciones Futuras

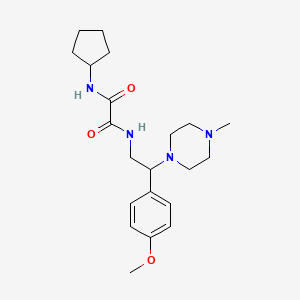

Propiedades

IUPAC Name |

1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c18-15-12-4-1-2-5-13(12)16(21-15)7-9-17(10-8-16)23(19,20)14-6-3-11-22-14/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXZQYAKNGQTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)